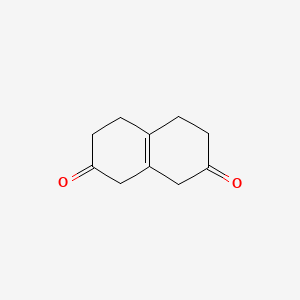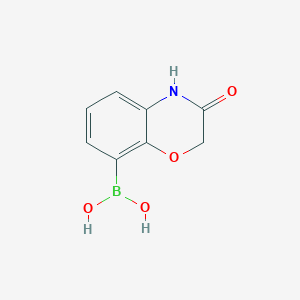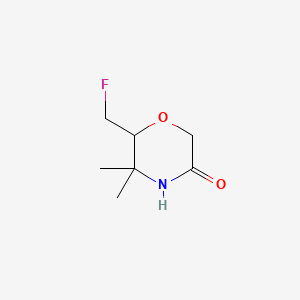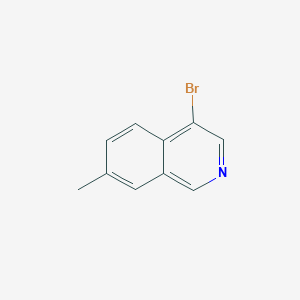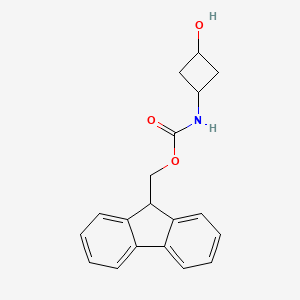
(9H-Fluoren-9-yl)methyl (3-hydroxycyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenyl group attached to a cyclobutyl carbamate, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the cyclobutyl carbamate. The fluorenylmethyl group can be synthesized through Friedel-Crafts alkylation, while the cyclobutyl carbamate is prepared via cyclization reactions. The final step involves coupling these two intermediates under specific reaction conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction temperatures and pressures, and employing continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Scientific Research Applications
(9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate has been studied for its applications in several fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific pathways in disease models.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorenyl group can intercalate with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with active site residues, modulating the activity of the target protein. This dual interaction mechanism allows the compound to influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclopentyl]carbamate
- (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclohexyl]carbamate
- (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycycloheptyl]carbamate
Uniqueness
Compared to these similar compounds, (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate is unique due to its smaller ring size, which imparts different steric and electronic properties. This can lead to distinct reactivity and interaction profiles, making it a valuable compound for specific applications where these unique properties are advantageous.
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-hydroxycyclobutyl)carbamate |
InChI |
InChI=1S/C19H19NO3/c21-13-9-12(10-13)20-19(22)23-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18,21H,9-11H2,(H,20,22) |
InChI Key |
VHSVPLWCEUMRPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


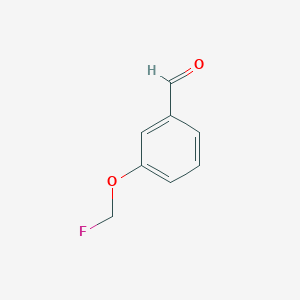
![rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13461226.png)

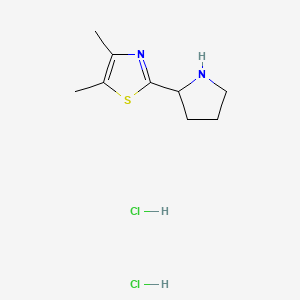
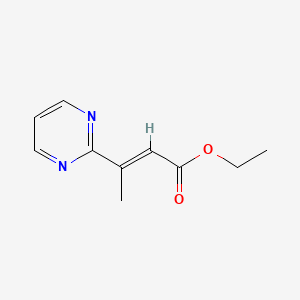

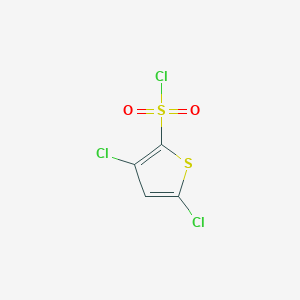
![2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride](/img/structure/B13461256.png)
![methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13461265.png)
